molecular formula C23H19BrN6O2S B12032980 N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 477329-59-2

N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12032980
CAS No.: 477329-59-2
M. Wt: 523.4 g/mol
InChI Key: CCENGOTXRAKLQH-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with the molecular formula C23H19BrN6O2S and a molecular weight of 523.415 g/mol . This compound is notable for its intricate structure, which includes a triazole ring, a bromophenyl group, and a pyridinyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The bromophenyl and pyridinyl groups are then introduced through substitution reactions, followed by the acetylation of the amino group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups in the compound can interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

  • N-[4-(acetylamino)phenyl]-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-[4-(acetylamino)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-[4-(acetylamino)phenyl]-2-{[4-(4-aminosulfonyl)phenyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

These compounds share similar structural features but differ in the substituents on the phenyl and triazole rings, which can lead to variations in their chemical and biological properties .

Properties

CAS No.

477329-59-2

Molecular Formula

C23H19BrN6O2S

Molecular Weight

523.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H19BrN6O2S/c1-15(31)26-18-6-8-19(9-7-18)27-21(32)14-33-23-29-28-22(16-3-2-12-25-13-16)30(23)20-10-4-17(24)5-11-20/h2-13H,14H2,1H3,(H,26,31)(H,27,32)

InChI Key

CCENGOTXRAKLQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4

Origin of Product

United States

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